4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a bicyclic core substituted with aromatic and heterocyclic groups. Key structural features include:
- Aroyl group: A 3-fluoro-4-methoxybenzoyl moiety at position 4, contributing electron-withdrawing and steric effects due to fluorine and methoxy substituents .
- N1-substituent: A 3-(4-morpholinyl)propyl chain, introducing polarity and hydrogen-bonding capacity via the morpholine ring .
Its molecular formula is C₃₁H₃₂F N₂O₆, with a molecular weight of 547.6 g/mol.
Properties
Molecular Formula |
C26H29FN2O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O6/c1-33-19-7-4-17(5-8-19)23-22(24(30)18-6-9-21(34-2)20(27)16-18)25(31)26(32)29(23)11-3-10-28-12-14-35-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
SWKPLRZFYPEBPO-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.
Comparison with Similar Compounds
Electronic and Steric Effects
Substitution at N1 Position
Impact of Aryl Substituents
- Trifluoromethyl groups (e.g., in compound 25 ) reduce synthetic yields (9%) due to steric hindrance during cyclization.
Biological Activity
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a pyrrolone core and various substituents, suggest significant interactions with biological targets, which may lead to therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , and its structure includes:
- A fluoro-methoxybenzoyl group
- A hydroxy group
- A morpholinyl propyl side chain
These functional groups are critical in modulating the compound's biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The hydroxy and fluoro groups enhance its binding capabilities, potentially leading to modulation of signaling pathways associated with disease processes.
Biological Activity Overview
Research has indicated that the compound exhibits promising activities against various cancer cell lines, particularly melanoma. The following table summarizes key findings related to its biological activity:
| Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | UACC-62 (melanoma) | 0.274 | Inhibition of BRAF signaling pathways |
| Inhibition of tubulin polymerization | B16-F10 (murine melanoma) | Not specified | Induction of cell cycle arrest in G2/M phase |
| Growth inhibition | MDA-MB-435 (multi-drug resistant melanoma) | 0.200 | Induction of reactive oxygen species leading to apoptosis |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of melanoma cell lines, showing an IC50 value as low as 0.274 µM against UACC-62. This indicates a high potency compared to standard treatments like Vemurafenib .
- Mechanistic Insights : The mechanism involves targeting the BRAF protein, which is crucial in melanoma progression. The presence of a morpholinyl group enhances the binding affinity to BRAF, leading to significant inhibition of tumor growth .
- In Vivo Studies : In murine models, the compound exhibited tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index . This supports its potential use as a treatment for resistant melanoma strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains significantly affect biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
